7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNRJTHYJHBVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,3,4-tetrazole with acetoacetic ester in the presence of glacial acetic acid and anhydrous pyridine, followed by nitration and chlorination steps . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Reduction: Formation of 7-chloro-5-methyl-6-amino-[1,2,4]triazolo[1,5-a]pyrimidine.
Oxidation: Formation of 7-chloro-5-carboxy-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine.
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine |
| InChI Key | NOIPEBKPGPZXNR-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=NN2C(=C1)Cl |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, research indicated that compounds based on this scaffold were effective against various drug-resistant pathogens, including those from the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory potential. A study showed that related pyrimidine derivatives suppressed COX-2 activity with comparable efficacy to standard anti-inflammatory drugs like celecoxib . The IC50 values for these compounds were reported as low as 0.04 μmol.
Neuroprotective Effects
The compound has shown promise in neuropharmacology. Microtubule-stabilizing properties of triazolo[1,5-a]pyrimidines suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease . The stabilization of microtubules may enhance neuronal function and provide protective effects against neurotoxic agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its derivatives has been explored extensively. Various synthetic routes have been developed to optimize yield and purity . Understanding the SAR is crucial for enhancing the biological activity of these compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers involved synthesizing several triazolo[1,5-a]pyrimidine derivatives and testing their antimicrobial efficacy against a range of bacterial strains. The most potent compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 μg/mL against Staphylococcus aureus.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory properties, a series of derivatives were tested for their ability to inhibit COX enzymes. The results indicated that specific substitutions at the nitrogen positions significantly enhanced COX-2 inhibition compared to the parent compound.
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in cancer cells, it can inhibit the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The pharmacological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations:
Substituent Position and Reactivity: The 6-nitro group in the target compound facilitates nucleophilic substitution reactions, enabling alkylamino or aryloxy substitutions at position 7 . Chloro substituents at position 7 (e.g., Compound 4) enhance electrophilicity, making the compound reactive toward alkoxy or aryloxy groups .
Biological Activity :
- Nitro-substituted derivatives (e.g., 5-methyl-6-nitro-7-oxo analogs) exhibit anti-inflammatory and antiviral properties .
- Phenyl substituents at position 5 or 7 (e.g., 5-phenyl or 7-phenyl derivatives) are associated with anticancer activity, likely due to improved binding to enzyme targets like hCA IX/XII .
Key Findings:
Pharmacological Potential
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore. Nitro and chloro substituents enhance interactions with biological targets:
- Anticancer Activity: Derivatives with 7-aryloxy groups (e.g., 7-(3-chlorophenoxy)) inhibit tumor-associated carbonic anhydrases (hCA IX/XII) .
- Anti-inflammatory Activity: Nitro-substituted analogs (e.g., 6-nitro-7-alkylamino derivatives) reduce oxidative stress and inflammation in preclinical models .
Biological Activity
7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine ring, with specific chloro, methyl, and nitro substituents that confer distinct biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₅ClN₄
- Molecular Weight : 168.58 g/mol
- IUPAC Name : 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- CAS Number : 120633-30-9
The primary biological activity of this compound is attributed to its interaction with neuronal and microglial cells. The compound exhibits significant anti-neuroinflammatory properties by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells .
Key Biochemical Pathways Affected:
- NF-kB Inflammatory Pathway : Inhibition of this pathway reduces inflammation and apoptosis in neuronal cells.
- Endoplasmic Reticulum Stress : The compound mitigates ER stress responses that can lead to cell death.
Biological Activity
This compound has demonstrated various biological activities:
Antiproliferative Effects
The compound shows significant antiproliferative activity against cancer cell lines. For instance:
- HCT-116 Cells : Exhibited an IC₅₀ value of 0.53 μM, indicating potent inhibition of cell proliferation .
Antimicrobial Properties
Compounds within the triazolopyrimidine class have been reported to possess antifungal and antibacterial activities. Although specific data for this compound is limited, its structural analogs have shown efficacy against various pathogens .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Comparison with Similar Compounds
To understand its uniqueness and potential applications better, a comparison with similar compounds is helpful.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxyl group addition | Antitumor activity |
| 7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Chloromethyl group | Antibacterial properties |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Thiadiazine ring | Antifungal properties |
This compound stands out due to its specific combination of substituents that enhance its reactivity and biological activity compared to other triazolopyrimidine derivatives .
Q & A
Basic: What are the standard protocols for synthesizing 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine?
Answer:
The synthesis involves two critical steps: (1) constructing the triazolopyrimidine core and (2) introducing substituents.
- Core formation : A multicomponent reaction (MCR) using aminotriazole, ethyl 3-oxohexanoate, and a nitro-substituted aldehyde in DMF at 105°C for 10–12 minutes forms the nitro-functionalized intermediate. This approach is adapted from triazolopyrimidine syntheses .
- Chlorination : Treat the intermediate with POCl₃ and triethylamine in 1,4-dioxane at 105°C for 3 hours to introduce the chloro group at position 7 (65% yield) .
- Validation : Monitor reactions via TLC and confirm purity using melting point analysis and NMR .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methyl at C5, nitro at C6). For example, methyl groups typically appear at δ 2.1–2.5 ppm in ¹H NMR .
- IR spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹, nitro group at 1500–1350 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., molecular ion peak matching calculated m/z) .
- X-ray crystallography : Resolve crystal packing and bond angles for structural validation .
Advanced: How can reaction yields be optimized when introducing multiple substituents?
Answer:
- Sequential vs. one-pot synthesis : Introduce nitro and chloro groups in separate steps to avoid side reactions. Chlorination with POCl₃ requires anhydrous conditions and controlled temperature .
- Catalyst selection : Use TMDP (tetramethylenediamine piperazine) for MCRs due to its efficiency, but handle with caution due to toxicity .
- Solvent optimization : DMF or ethanol/water mixtures improve solubility and reaction homogeneity .
Advanced: How should discrepancies between theoretical and experimental spectroscopic data be resolved?
Answer:
- Cross-verification : Compare NMR data with computational predictions (e.g., DFT calculations) and literature analogs .
- Dynamic effects : Account for tautomerism or solvent-induced shifts in NMR. For example, triazolopyrimidines may exhibit keto-enol tautomerism affecting δ values .
- Crystallographic validation : Use X-ray structures to resolve ambiguities in substituent positioning .
Advanced: What computational approaches predict the pharmacological activity of derivatives?
Answer:
- Molecular docking : Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina. Evidence shows triazolopyrimidines inhibit enzymes via π-π stacking and hydrogen bonding .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro groups) with bioactivity using descriptors like logP and polar surface area .
- ADMET prediction : Use SwissADME to assess solubility and metabolic stability .
Basic: What starting materials are critical for synthesizing triazolopyrimidine derivatives?
Answer:
- Core components : Aminotriazole, β-keto esters (e.g., ethyl 3-oxohexanoate), and aldehydes (e.g., nitrobenzaldehyde) for MCRs .
- Chlorination agents : POCl₃ with triethylamine as a base .
- Catalysts : TMDP or piperidine for cyclization, though availability may vary .
Advanced: How to ensure reproducibility in synthesis under varying lab conditions?
Answer:
- Control variables : Use anhydrous solvents, pre-dried glassware, and standardized reagent purity (≥98%) .
- Reaction monitoring : Track progress via TLC (silica gel G/UV 254) and adjust heating rates to prevent decomposition .
- Scale-up protocols : Maintain stoichiometric ratios and optimize stirring efficiency for consistent yields .
Advanced: How to assess the compound’s stability under storage?
Answer:
- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
- Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of nitro groups .
- Hygroscopicity testing : Use Karl Fischer titration to monitor moisture uptake .
Basic: What safety precautions are essential during synthesis?
Answer:
- Hazardous reagents : Use fume hoods for POCl₃ (corrosive) and TMDP (toxic). Avoid skin contact with DMF .
- Waste disposal : Segregate halogenated waste (e.g., POCl₃ byproducts) and contract licensed disposal services .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
Advanced: How do structural modifications influence biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
